Cetyl lactate

Description

Properties

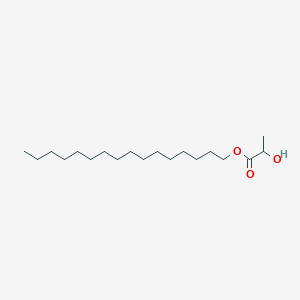

IUPAC Name |

hexadecyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKXMJCZWYUIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865759 | |

| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Faint fatty butter-like aroma | |

| Record name | Hexadecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Hexadecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35274-05-6 | |

| Record name | Cetyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35274-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035274056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7EVH2RK4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cetyl Lactate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563), the ester of cetyl alcohol and lactic acid, is a multifunctional ingredient with significant applications in the pharmaceutical, cosmetic, and personal care industries. Its unique combination of emollient, moisturizing, and penetration-enhancing properties makes it a valuable component in a wide range of topical formulations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and functional applications of cetyl lactate, with a focus on experimental methodologies and quantitative data.

Chemical Structure and Identification

This compound is chemically known as hexadecyl 2-hydroxypropanoate. It consists of a C16 alkyl chain (from cetyl alcohol) esterified with the carboxylic acid group of lactic acid.

| Identifier | Value |

| IUPAC Name | hexadecyl 2-hydroxypropanoate[1] |

| CAS Number | 35274-05-6[2] |

| Molecular Formula | C₁₉H₃₈O₃[2] |

| SMILES | CCCCCCCCCCCCCCCCOC(=O)C(C)O[1] |

| InChI Key | WUKXMJCZWYUIRZ-UHFFFAOYSA-N[1] |

| Synonyms | n-hexadecyl lactate, Ceraphyl 28, Hexadecyl lactate[3][4] |

Physicochemical Properties

This compound is a white, waxy solid at room temperature with a faint, fatty, butter-like odor.[1][5] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 314.5 g/mol | [1][3] |

| Melting Point | 35.00 to 44.00 °C | [5] |

| Boiling Point | 353.00 to 354.00 °C @ 760.00 mm Hg | [5] |

| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) and ether. | [1][6] |

| Specific Gravity | 0.89300 to 0.90500 @ 28.00 °C | [5] |

| Acid Value | max. 3.00 KOH/g | [5] |

| Saponification Value | 174.00 to 189.00 | [5] |

| logP (o/w) | 6.69 | [5] |

Synthesis of this compound

This compound is primarily synthesized through the esterification of cetyl alcohol with lactic acid. This reaction can be carried out via direct esterification or transesterification.

Experimental Protocol: Direct Esterification

This method involves the direct reaction of cetyl alcohol and lactic acid, typically in the presence of an acid catalyst.

Materials:

-

Cetyl alcohol

-

Lactic acid (typically an 88-92% solution)

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

A mixture of cetyl alcohol, lactic acid, and an acid catalyst in toluene is refluxed.

-

The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

-

The reaction is monitored for completion (e.g., by measuring the acid value of the reaction mixture).

-

Upon completion, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Direct Esterification Workflow for this compound Synthesis.

Functional Properties and Applications

This compound's primary functions in formulations are as an emollient, skin-conditioning agent, and penetration enhancer.

Emollient and Skin-Conditioning Effects

As an emollient, this compound helps to soften and smooth the skin by forming a protective layer that reduces water loss.[2] This property is attributed to its fatty alcohol chain, which provides lubricity and a silky feel to the skin and hair.[6] The lactic acid moiety contributes to its moisturizing and mild exfoliating properties.[2][7]

Mechanism of this compound as an Emollient.

Percutaneous Penetration Enhancement

This compound has been shown to enhance the percutaneous absorption of active pharmaceutical ingredients (APIs). A study on the percutaneous absorption of indomethacin (B1671933) in rats demonstrated a significant increase in bioavailability when formulated with this compound. The bioavailability was approximately 2.2% for a 1% this compound solution and 6.8% for a 3% solution, compared to 0.04% for the control. The study concluded that this compound acts on the stratum corneum to enhance penetration.

The proposed mechanism for penetration enhancement by fatty acid esters like this compound involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug through the skin.

Proposed Mechanism of Penetration Enhancement by this compound.

Experimental Methodologies for Property Determination

Determination of Melting Point (Cooling Curve Method)

Principle: The melting point of a waxy solid can be determined by observing the temperature plateau during a cooling cycle.

Procedure:

-

A sample of this compound is melted in a test tube by placing it in a heated water bath.

-

A thermometer is inserted into the molten sample.

-

The test tube is removed from the heat source and allowed to cool.

-

The temperature is recorded at regular intervals (e.g., every 30 seconds).

-

A graph of temperature versus time is plotted. The plateau in the cooling curve indicates the melting point.

Determination of Saponification Value

Principle: The saponification value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the ester.

Procedure:

-

A known weight of this compound is refluxed with a known excess of alcoholic KOH solution for a specified period (e.g., 30 minutes).

-

The unreacted KOH is then titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein (B1677637) as an indicator.

-

A blank titration is performed without the this compound sample.

-

The saponification value is calculated using the following formula: Saponification Value = [(B - S) x N x 56.1] / W Where:

-

B = volume of HCl used in the blank titration (mL)

-

S = volume of HCl used in the sample titration (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH

-

W = weight of the sample (g)

-

Safety and Toxicology

This compound is generally considered safe for use in cosmetic and personal care products.[2] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that lactic acid and its simple esters, including this compound, are safe for use in cosmetic products at concentrations up to 10% with a final formulation pH of 3.5 or greater. For salon products, they are considered safe at concentrations up to 30% with a pH of 3.0 or greater for brief, discontinuous use followed by thorough rinsing.[1] It is recommended to use sun protection with products containing alpha-hydroxy acids like this compound.[1]

Conclusion

This compound is a versatile and valuable ingredient for researchers, scientists, and drug development professionals. Its well-defined chemical structure and physicochemical properties, combined with its proven efficacy as an emollient, skin-conditioning agent, and penetration enhancer, make it a key component in the formulation of advanced topical products. A thorough understanding of its synthesis and functional mechanisms, as outlined in this guide, is essential for its effective utilization in creating innovative and effective cosmetic and pharmaceutical formulations.

References

- 1. Determination of Acid value, Saponification value and Ester value | PPTX [slideshare.net]

- 2. ajer.org [ajer.org]

- 3. Melting point - WaxPedia [waxpedia.org]

- 4. quora.com [quora.com]

- 5. Enhancing effect of this compound on the percutaneous absorption of indomethacin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pjsir.org [pjsir.org]

- 7. egyankosh.ac.in [egyankosh.ac.in]

Synthesis of Cetyl Lactate from Cetyl Alcohol and Lactic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl lactate (B86563) (hexadecyl 2-hydroxypropanoate) is a versatile ester with significant applications in the pharmaceutical, cosmetic, and food industries, primarily functioning as an emollient, skin-conditioning agent, and a matrix for drug delivery systems. Its synthesis, primarily through the esterification of cetyl alcohol and lactic acid, can be achieved via several routes, including direct esterification, transesterification, and enzymatic synthesis. This technical guide provides a comprehensive overview of these synthetic methodologies, presenting detailed experimental protocols, a comparative analysis of reaction parameters, and visual representations of the core processes to aid researchers and professionals in the development and optimization of cetyl lactate production.

Introduction

This compound is the ester formed from the condensation reaction between cetyl alcohol, a 16-carbon fatty alcohol, and lactic acid, an alpha-hydroxy acid.[1] The resulting molecule possesses a unique combination of properties, including a waxy solid form at room temperature, excellent lubricity, and the ability to enhance the penetration of active pharmaceutical ingredients through the skin.[1] These characteristics make it a valuable excipient in topical drug formulations and a functional ingredient in various cosmetic products.

The synthesis of this compound is a straightforward esterification reaction, which can be catalyzed by acids, bases, or enzymes. The choice of synthetic route often depends on desired purity, yield, economic viability, and environmental considerations. This guide will delve into the three primary methods for synthesizing this compound, providing the necessary technical details for their successful implementation in a laboratory or industrial setting.

Synthetic Methodologies

The production of this compound from cetyl alcohol and lactic acid can be broadly categorized into three main approaches: direct esterification, transesterification, and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, and product purity.

Direct Esterification

Direct esterification is a common and well-established method for producing esters. It involves the direct reaction of a carboxylic acid (lactic acid) with an alcohol (cetyl alcohol) in the presence of an acid catalyst to form the ester and water.[1] To drive the equilibrium towards the product side, the water formed during the reaction is typically removed.

Commonly used catalysts for this reaction include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH).[1] The reaction is generally carried out at elevated temperatures under reflux conditions to increase the reaction rate.[1]

Transesterification

Transesterification is another pathway to synthesize this compound. This process involves the reaction of an existing ester (typically a short-chain alkyl lactate like ethyl lactate) with cetyl alcohol in the presence of a catalyst.[2][3] The equilibrium is shifted towards the formation of the more stable this compound by removing the lower-boiling alcohol (e.g., ethanol) that is displaced during the reaction.[2][3]

Catalysts for transesterification can be acidic or basic. Acid catalysts protonate the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by cetyl alcohol.[4] Base catalysts, on the other hand, deprotonate the alcohol, increasing its nucleophilicity.[4]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods. Lipases are the most commonly used enzymes for this esterification, offering mild reaction conditions and high selectivity, which often leads to a purer product with fewer side reactions.[1] A notable lipase (B570770) for this purpose is the immobilized Candida antarctica lipase B, commercially known as Novozym® 435.[1]

This method can be performed as a direct esterification or a transesterification. The enzymatic approach avoids the use of harsh acids or bases, making it an environmentally friendly option.

Comparative Data of Synthesis Methods

The selection of a synthetic route for this compound production depends on various factors, including desired yield, purity, reaction time, and cost. The following table summarizes the key quantitative parameters for the different synthesis methods. Due to the limited availability of specific data for direct esterification and transesterification of this compound, analogous data for similar long-chain esters are provided as representative examples.

| Parameter | Direct Esterification (Representative) | Transesterification (Representative) | Enzymatic Synthesis (this compound) |

| Reactants | Cetyl Alcohol, Lactic Acid | Ethyl Lactate, Cetyl Alcohol | Cetyl Alcohol, Lactic Acid (or Ethyl Lactate) |

| Catalyst | p-Toluenesulfonic acid | Sodium Methoxide (B1231860) | Novozym® 435 (Candida antarctica lipase B) |

| Solvent | Toluene (B28343) | None (Neat) | None (Solvent-free) |

| Temperature | 110-120 °C (Reflux) | 100-180 °C | 60 ± 5 °C |

| Reaction Time | 4-8 hours | 2-6 hours | 28 hours |

| Yield | >90% | >95% | 40% |

| Purity | Variable, requires extensive purification | High, but catalyst removal is necessary | >98% |

| Key Advantage | Low-cost catalyst | High conversion | High purity, mild conditions |

| Key Disadvantage | Harsh conditions, potential for side reactions | Requires anhydrous conditions | Longer reaction time, higher catalyst cost |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via enzymatic synthesis. Due to the lack of specific, reproducible protocols for the direct esterification and transesterification of this compound in the reviewed literature, representative protocols for similar long-chain esters are provided as a reference.

Enzymatic Synthesis of this compound

This protocol is based on a patented method for the enzymatic synthesis of this compound.

Materials:

-

Cetyl alcohol

-

Ethyl lactate

-

Novozym® 435 (immobilized Candida antarctica lipase B)

-

50 L reactor with mechanical stirring and temperature control

Procedure:

-

Charge the 50 L reactor with 1 kg of Novozym® 435, 2000 mL of 1-dodecanol (B7769020) (as a representative long-chain alcohol, cetyl alcohol would be used here), and 2000 mL of ethyl lactate.

-

Commence stirring at approximately 200 rpm.

-

Heat the reaction mixture to and maintain it at 60 ± 5 °C.

-

Allow the reaction to proceed for 28 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and potentially reused.

-

The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding a waxy white solid.

Expected Outcome:

-

Yield: Approximately 40%

-

Purity: >98% (as assessed by HPLC-RI)

Representative Protocol for Direct Esterification of a Long-Chain Alcohol

This protocol is a general method for the direct esterification of a long-chain alcohol and can be adapted for this compound synthesis.

Materials:

-

Cetyl alcohol

-

Lactic acid (88% aqueous solution)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine cetyl alcohol (1 molar equivalent), lactic acid (1.2 molar equivalents), and p-toluenesulfonic acid (0.05 molar equivalents).

-

Add a sufficient amount of toluene to dissolve the reactants and to azeotropically remove water.

-

Heat the mixture to reflux (approximately 110-120 °C).

-

Continuously remove the water that collects in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the toluene under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Representative Protocol for Transesterification to Produce a Long-Chain Ester

This protocol provides a general procedure for the transesterification of an alkyl lactate with a long-chain alcohol.

Materials:

-

Ethyl lactate

-

Cetyl alcohol

-

Sodium methoxide (catalyst)

-

Anhydrous reaction setup

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Add cetyl alcohol (1 molar equivalent) to the flask and heat it until it melts.

-

Slowly add a solution of sodium methoxide in methanol (B129727) (catalytic amount, e.g., 5 mol%) to the molten cetyl alcohol.

-

Add ethyl lactate (1.5 molar equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature that allows for the distillation of the methanol byproduct (typically around 100-150 °C).

-

Continue heating and stirring for 2-6 hours, monitoring the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst by adding a weak acid (e.g., acetic acid).

-

Purify the crude product by vacuum distillation to remove unreacted starting materials and byproducts.

Visualizing the Synthesis and Workflow

To further elucidate the processes involved in the synthesis of this compound, the following diagrams, generated using Graphviz, illustrate the chemical reaction, a generalized experimental workflow, and a comparison of the synthetic pathways.

Caption: Chemical equation for the synthesis of this compound.

Caption: Generalized experimental workflow for this compound synthesis.

Caption: Comparison of synthetic pathways for this compound.

Conclusion

The synthesis of this compound from cetyl alcohol and lactic acid can be effectively achieved through direct esterification, transesterification, and enzymatic catalysis. While direct esterification is a cost-effective and established method, it often requires harsh conditions that can lead to impurities. Transesterification offers high conversion rates but necessitates careful control of reaction conditions to manage equilibrium and catalyst removal. Enzymatic synthesis, particularly with immobilized lipases like Novozym® 435, stands out as a superior method for producing high-purity this compound under mild, environmentally friendly conditions, albeit with a longer reaction time and higher initial catalyst cost. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application, balancing factors such as purity, yield, cost, and environmental impact. This guide provides the foundational knowledge and detailed protocols to assist researchers and drug development professionals in making informed decisions for the synthesis of this important specialty chemical.

References

- 1. This compound for Research|Penetration Enhancer [benchchem.com]

- 2. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Cetyl Lactate (CAS No. 35274-05-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563) (CAS No. 35274-05-6), the ester of cetyl alcohol and lactic acid, is a multifunctional ingredient with significant applications in the pharmaceutical, cosmetic, and personal care industries.[1][2][3] Its chemical structure, combining a long-chain fatty alcohol with an alpha-hydroxy acid, imparts unique properties that make it a valuable excipient in topical drug delivery systems and advanced skincare formulations. This technical guide provides an in-depth overview of cetyl lactate, encompassing its chemical and physical properties, synthesis, mechanisms of action, and key applications, with a focus on its role as a skin penetration enhancer.

Chemical and Physical Properties

This compound is a white to off-white, waxy solid with a faint, fatty, butter-like odor.[4] It is practically insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[4][5] The physicochemical properties of this compound are critical to its functionality in various formulations.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 35274-05-6 | |

| EC Number | 252-478-7 | |

| Molecular Formula | C19H38O3 | |

| Molecular Weight | 314.5 g/mol | [1] |

| IUPAC Name | hexadecyl 2-hydroxypropanoate | [1] |

| Synonyms | Hexadecyl lactate, Ceraphyl 28, Lactic acid hexadecyl ester | [5] |

| InChI Key | WUKXMJCZWYUIRZ-UHFFFAOYSA-N | [5] |

| SMILES | CCCCCCCCCCCCCCCCOC(=O)C(C)O | [5] |

Table 2: Physical and Chemical Specifications of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white flakes or waxy solid | |

| Odor | Faint fatty, buttery | |

| Melting Point | 35.00 to 44.00 °C | |

| Boiling Point | 353.00 to 354.00 °C @ 760.00 mm Hg | |

| Solubility | Practically insoluble in water; Soluble in ethanol | [5] |

| Specific Gravity | 0.89300 to 0.90500 @ 28.00 °C | |

| Acid Value | 3.00 max. KOH/g | |

| Saponification Value | 174.00 to 189.00 | |

| Flash Point | 320.00 °F (TCC) | |

| logP (o/w) | 6.69 |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main chemical pathways: direct esterification and transesterification. The selection of the synthesis route often depends on the availability of starting materials, desired purity, and process scalability.

Direct Esterification

Direct esterification involves the reaction of cetyl alcohol with lactic acid, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[6] The reaction is reversible and driven to completion by the removal of water, often through azeotropic distillation.

Caption: Workflow for the synthesis of this compound via direct esterification.

-

Reactant Charging: Charge a suitable reaction vessel with cetyl alcohol and lactic acid in a desired molar ratio (typically a slight excess of one reactant is used to drive the reaction).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.1 to 0.5 moles per mole of carboxylic acid), to the reaction mixture.[7]

-

Reaction: Heat the mixture to reflux temperature (typically between 50°C to 60°C, but can be higher depending on the solvent used for azeotropic removal of water) with continuous stirring.[1]

-

Water Removal: Continuously remove the water formed during the reaction using a Dean-Stark apparatus or by applying a vacuum.

-

Monitoring: Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

Neutralization: After cooling, neutralize the excess acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Purification: Purify the crude this compound by vacuum distillation to remove unreacted starting materials and byproducts. Further purification can be achieved by filtration.[3]

Transesterification

Transesterification offers an alternative route to this compound, involving the reaction of an alkyl lactate (e.g., methyl lactate or ethyl lactate) with cetyl alcohol in the presence of a catalyst.[8] This method can be advantageous if the starting alkyl lactate is readily available.

Caption: Workflow for the synthesis of this compound via transesterification.

-

Reactant Charging: Charge the reaction vessel with an alkyl lactate (e.g., methyl lactate) and cetyl alcohol.[9]

-

Catalyst Addition: Add a suitable transesterification catalyst, which can be an acid, base, or an organometallic compound (e.g., Zn(II) complexes for lactate esters).[10]

-

Reaction: Heat the mixture to the desired reaction temperature with stirring. The temperature will depend on the specific reactants and catalyst used.[11]

-

Byproduct Removal: Continuously remove the lower-boiling alcohol byproduct (e.g., methanol) by distillation to shift the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to measure the formation of this compound and the disappearance of the starting materials.

-

Catalyst Removal: Once the reaction is complete, remove or neutralize the catalyst.

-

Purification: Purify the crude product by vacuum distillation to separate the desired this compound from unreacted starting materials and other byproducts.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the methyl group of the lactate moiety, the methine proton adjacent to the hydroxyl and carbonyl groups, the methylene (B1212753) group of the cetyl chain adjacent to the ester oxygen, the long chain of methylene groups, and the terminal methyl group of the cetyl chain.[12][13]

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbons of the cetyl chain, and the methyl carbon of the lactate moiety.[14][15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the alkyl chains, a strong C=O stretching of the ester carbonyl group, and C-O stretching of the ester linkage.[5]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound and to study its fragmentation pattern.

Mechanism of Action in Drug Delivery

This compound is widely recognized for its role as a skin penetration enhancer in topical and transdermal drug delivery systems.[16] Its mechanism of action is believed to be multifactorial, primarily involving the reversible disruption of the highly ordered structure of the stratum corneum, the outermost layer of the skin and the primary barrier to drug absorption.

Caption: Proposed mechanism of action for this compound as a skin penetration enhancer.

The long alkyl chain of this compound can intercalate into the lipid bilayers of the stratum corneum, leading to a disruption of their ordered arrangement and an increase in their fluidity. This makes the stratum corneum more permeable, allowing for easier passage of active pharmaceutical ingredients (APIs) through the skin.

Applications in Drug Development

The unique properties of this compound make it a versatile excipient in the development of topical and transdermal drug delivery systems.

-

Skin Penetration Enhancer: Its primary role is to enhance the permeation of APIs through the skin, thereby improving their bioavailability and therapeutic efficacy.[1] A study on the percutaneous absorption of indomethacin (B1671933) in rats demonstrated that this compound significantly enhances its absorption. The bioavailability of indomethacin was approximately 0.04% in the control solution, which increased to 2.2% with 1% this compound and 6.8% with 3% this compound.[17]

-

Emollient: this compound imparts a smooth and soft feel to the skin, which is a desirable characteristic in dermatological preparations.[3][18]

-

Emulsifier and Thickening Agent: It can act as an effective emulsifier, facilitating the mixing of oil and water-based components in formulations like creams and lotions.[1]

-

Solubilizer: It can be used as a solubilizer for oil-soluble pharmaceutical additives.

-

Vehicle for Nanoparticles: this compound shows promise as a carrier material in the development of nanoparticle-based drug delivery systems.[1]

Experimental Protocols: In Vitro Skin Permeation Studies

In vitro skin permeation studies are essential for evaluating the effectiveness of penetration enhancers like this compound. The Franz diffusion cell is the most commonly used apparatus for these studies.[19][20][21][22]

Caption: A generalized workflow for conducting an in vitro skin permeation study.

-

Skin Membrane Preparation: Excise full-thickness skin from a suitable source (e.g., human cadaver, pig ear, or rodent). Remove subcutaneous fat and dermis to a desired thickness using a dermatome.[23]

-

Franz Diffusion Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[19]

-

Receptor Chamber: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and ensure it is bubble-free. The receptor fluid should be maintained at a constant temperature (typically 32°C or 37°C) and continuously stirred.[19]

-

Formulation Application: Apply a known amount of the test formulation (containing the API and this compound) to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, withdraw aliquots of the receptor fluid for analysis and replace with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[19]

-

Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot. The permeability coefficient (Kp) can then be calculated.

Safety and Toxicology

This compound has been evaluated for its safety by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that this compound is safe for use in cosmetic products at concentrations of 10% or less, at a final formulation pH of 3.5 or greater, when formulated to avoid increasing sun sensitivity or when directions for use include the daily use of sun protection.[5][24] For salon products, it is considered safe at concentrations up to 30% with a final pH of 3.0 or greater for brief, discontinuous use followed by rinsing.[24]

Table 3: Summary of Toxicological Data for Lactate Esters

| Test | Result | Reference(s) |

| Acute Oral Toxicity (rats) | LD50 > 5000 mg/kg for formulations containing this compound | [25] |

| Acute Dermal Toxicity (rats) | Slight dermal encrustation at 2 g/kg | [25] |

| Skin Irritation | Potential irritant at high concentrations, dependent on pH | [24] |

| Skin Sensitization | Not considered a sensitizer | [25] |

| Genotoxicity | Alpha-hydroxy acids are generally negative in genotoxicity tests | [24] |

Lactate esters are generally considered to have low acute toxicity, with oral LD50 values greater than 2000 mg/kg.[26] Their toxicity is primarily related to the potential for skin and eye irritation at high concentrations, which is likely due to hydrolysis to lactic acid.[25]

Signaling Pathways

Based on the available scientific literature, there is no evidence to suggest that this compound, as an excipient, is directly involved in any specific cellular signaling pathways. Its primary functions are related to its physicochemical properties and its interaction with the stratum corneum to enhance drug permeation.

Conclusion

This compound (CAS No. 35274-05-6) is a well-characterized and versatile excipient with a favorable safety profile. Its emollient, emulsifying, and, most notably, skin penetration-enhancing properties make it a valuable component in the formulation of a wide range of topical and transdermal drug products. For researchers and drug development professionals, a thorough understanding of its properties and mechanisms of action is crucial for leveraging its full potential in creating effective and elegant dermatological therapies. Further research into its synergistic effects with other excipients and its performance with a broader range of APIs will continue to expand its utility in advanced drug delivery systems.

References

- 1. Buy this compound | 35274-05-6 [smolecule.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. specialchem.com [specialchem.com]

- 4. This compound for Research|Penetration Enhancer [benchchem.com]

- 5. This compound | C19H38O3 | CID 37098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. US5302748A - Esterification process - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Basic Knowledge about Methyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 10. Kinetics of Methyl Lactate Formation from the Transesterification of Polylactic Acid Catalyzed by Zn(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of Methyl Lactate Formation from the Transesterification of Polylactic Acid Catalyzed by Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound(35274-05-6) 13C NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. Enhancing effect of this compound on the percutaneous absorption of indomethacin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. beautydecoded.com [beautydecoded.com]

- 19. alterlab.co.id [alterlab.co.id]

- 20. youtube.com [youtube.com]

- 21. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]

- 22. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchmgt.monash.edu [researchmgt.monash.edu]

- 24. cosmeticsinfo.org [cosmeticsinfo.org]

- 25. inchem.org [inchem.org]

- 26. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Hexadecyl 2-Hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 2-hydroxypropanoate, commonly known as cetyl lactate (B86563), is an ester of lactic acid and cetyl alcohol.[1] It belongs to the class of alpha-hydroxy acid esters and finds applications in the cosmetic and pharmaceutical industries as an emollient and skin conditioning agent.[2] Understanding its physicochemical properties is crucial for formulation development, quality control, and assessing its behavior in various systems. This technical guide provides a detailed overview of the known physicochemical characteristics of hexadecyl 2-hydroxypropanoate, along with generalized experimental protocols for their determination.

Chemical Identity

-

Synonyms: Cetyl lactate, Hexadecyl lactate, Propanoic acid, 2-hydroxy-, hexadecyl ester, Ceraphyl 28[1][3]

-

CAS Number: 35274-05-6[1]

-

EC Number: 252-478-7[1]

-

Molecular Formula: C19H38O3[1]

-

Chemical Structure:

Physicochemical Properties

The quantitative physicochemical data for hexadecyl 2-hydroxypropanoate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 314.5 g/mol | [1][3] |

| Appearance | White to light yellow soft solid | [1] |

| Odor | Faint, fatty, buttery | [2][5] |

| Melting Point | 35.00 to 44.00 °C | [2] |

| Boiling Point | 353.00 to 354.00 °C @ 760.00 mm Hg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 160.5 ± 7.0 °C | [1] |

| Refractive Index | 1.456 | [1] |

| Water Solubility | Practically insoluble or insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, oil, isopropyl myristate, and oleyl alcohol | [1][2] |

| LogP (o/w) | 6.69 - 7.25 | [1][2] |

| Acid Value | 3.00 max. KOH/g | [2] |

| Saponification Value | 174.00 to 189.00 | [2] |

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered hexadecyl 2-hydroxypropanoate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Determination of Boiling Point

The boiling point at atmospheric pressure can be determined using the distillation method.

-

Apparatus Setup: A distillation flask is charged with a sample of hexadecyl 2-hydroxypropanoate and a few boiling chips. A condenser and a thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

Heating: The flask is heated gently.

-

Measurement: The temperature at which the liquid boils and its vapor condenses and drips from the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Solubility

The solubility in water and organic solvents can be determined by the equilibrium solubility method.

-

Sample Preparation: An excess amount of hexadecyl 2-hydroxypropanoate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solute is removed by filtration or centrifugation.

-

Quantification: The concentration of hexadecyl 2-hydroxypropanoate in the saturated solution is determined by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after appropriate dilution.

Determination of LogP (Octanol-Water Partition Coefficient)

The Shake-Flask method is a common technique for determining the octanol-water partition coefficient.

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of hexadecyl 2-hydroxypropanoate is dissolved in the n-octanol phase. This solution is then mixed with the water phase in a separatory funnel.

-

Equilibration: The funnel is shaken to allow for the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of hexadecyl 2-hydroxypropanoate in both the n-octanol and water phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, GC, HPLC).

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical laboratory-scale synthesis of hexadecyl 2-hydroxypropanoate via Fischer esterification.

Caption: A generalized workflow for the synthesis of hexadecyl 2-hydroxypropanoate.

Physicochemical Property Determination Workflow

The following diagram outlines a logical workflow for the experimental determination of key physicochemical properties.

Caption: A logical workflow for determining key physicochemical properties.

References

A Technical Guide to the Solubility of Cetyl Lactate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563), the ester of cetyl alcohol and lactic acid, is a multifunctional ingredient widely utilized in the cosmetic, personal care, and pharmaceutical industries.[1][2] Chemically known as hexadecyl 2-hydroxypropanoate, it functions primarily as a nonionic emollient, skin-conditioning agent, and texture enhancer.[3][4][5][6] Its efficacy in formulations, from creams and lotions to topical drug delivery systems, is fundamentally dictated by its physicochemical properties, most notably its solubility in various organic solvents.

Understanding the solubility profile of cetyl lactate is critical for formulators to ensure product stability, bioavailability of active pharmaceutical ingredients (APIs), and desired sensory characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, presents a standardized experimental protocol for solubility determination, and illustrates its application in formulation development.

Physicochemical Properties of this compound

This compound is a white to light yellow, waxy solid at room temperature with a faint, fatty, butter-like odor.[1][3][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | hexadecyl 2-hydroxypropanoate | [1][7][8] |

| CAS Number | 35274-05-6 | [3][4][9] |

| Molecular Formula | C₁₉H₃₈O₃ | [1][3][7] |

| Molecular Weight | 314.5 g/mol | [1][4][7] |

| Physical State | White, waxy solid | [1][2] |

| Melting Point | 35 - 44 °C | [1][5][10] |

| Boiling Point | 170 °C @ 1 mmHg; 353-354 °C @ 760 mmHg | [3][4][10] |

| logP (o/w) | 6.69 - 7.6 | [7][9][10] |

Solubility Profile of this compound

This compound's molecular structure, featuring a long lipophilic cetyl (C16) chain and a more polar lactate head with a hydroxyl group, gives it a distinct solubility profile. It is broadly characterized by its lipophilicity, leading to good solubility in non-polar and moderately polar organic solvents while being practically insoluble in highly polar solvents like water.[1][5][11]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in various organic solvents based on technical data sheets and scientific literature.

| Solvent | Solvent Type | Solubility | References |

| Water | Highly Polar Protic | Practically Insoluble (60 µg/L at 25°C) | [1][4][5][7][9][11] |

| Ethanol | Polar Protic | Soluble | [1][7][8][10][11][12][13] |

| Propylene (B89431) Glycol | Polar Protic | Soluble (~3% w/w at room temperature) | [12][14] |

| Diethyl Ether | Polar Aprotic | Soluble | [1][11] |

| Isopropyl Myristate (IPM) | Non-polar | Soluble | [10] |

| Oleyl Alcohol | Non-polar | Soluble | [10] |

| Mineral Oil | Non-polar | Dispersible | [12] |

| Oils (General) | Non-polar | Soluble | [2][10] |

| Glycerine | Highly Polar Protic | Insoluble | [12] |

Note: In one study, donor solutions for in-vitro experiments required heating to 50°C to dissolve higher concentrations (5% w/w) of this compound in propylene glycol, indicating that solubility is temperature-dependent and limited at room temperature.[14]

Experimental Protocol for Solubility Determination

While specific quantitative data is limited in publicly available literature, the solubility of this compound can be determined using a standardized laboratory method. The isothermal equilibrium method is a reliable technique to quantify the solubility of a solid compound in a solvent at a constant temperature.

Title: Determination of this compound Solubility via the Isothermal Equilibrium Method

Principle: This method involves saturating a solvent with the solute (this compound) at a constant temperature until the solution reaches equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Apparatus and Materials:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Centrifuge

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

-

This compound (solute)

-

Selected organic solvents

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the sediment, draw the liquid from the top layer.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter (0.45 µm) to remove any remaining micro-particulates. This step is critical to prevent erroneously high results.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation: Calculate the initial solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or g/100g of solvent.

Application in Formulation Development

The solubility data is paramount for the successful incorporation of this compound into a formulation. As an emollient, it must be fully dissolved in the oil phase of an emulsion to prevent crystallization and ensure a smooth, uniform texture. In pharmaceutical applications, this compound is investigated as a percutaneous absorption enhancer.[1][8][14] Its ability to dissolve an active pharmaceutical ingredient (API) and interact with the stratum corneum lipids is key to this function.[14] The workflow below illustrates the logical process of utilizing solubility data in formulation science.

Caption: Logical workflow for solubility assessment in formulation development.

Conclusion

This compound exhibits significant solubility in a range of non-polar and moderately polar organic solvents, including ethanol, propylene glycol, and various oils, while remaining practically insoluble in water. This solubility profile is central to its role as a versatile emollient and functional excipient in cosmetics and pharmaceuticals. The systematic determination of its solubility using standardized methods like the isothermal equilibrium protocol is a critical pre-formulation step. This data enables scientists to develop stable, effective, and aesthetically pleasing products, and to harness this compound's potential as a skin penetration enhancer for topical drug delivery systems.

References

- 1. This compound for Research|Penetration Enhancer [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. chembk.com [chembk.com]

- 4. Cas 35274-05-6,this compound | lookchem [lookchem.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound (Explained + Products) [incidecoder.com]

- 7. This compound | C19H38O3 | CID 37098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound | 35274-05-6 [smolecule.com]

- 9. This compound CAS#: 35274-05-6 [m.chemicalbook.com]

- 10. parchem.com [parchem.com]

- 11. This compound this compound | 35274-05-6 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 12. inchem.org [inchem.org]

- 13. echemi.com [echemi.com]

- 14. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

"Cetyl lactate melting point and physical state"

An In-depth Technical Guide to the Melting Point and Physical State of Cetyl Lactate (B86563)

For professionals in research, science, and drug development, a precise understanding of the physicochemical properties of excipients like cetyl lactate is fundamental. This technical guide provides a detailed examination of the melting point and physical state of this compound, complete with quantitative data, experimental methodologies, and a procedural workflow.

Physicochemical Properties of this compound

This compound (CAS No: 35274-05-6), the ester of cetyl alcohol and lactic acid, is a nonionic emollient utilized to enhance the texture and feel of cosmetic and pharmaceutical formulations.[1][2] Its physical state and melting point are critical parameters influencing its application in various products such as creams, lotions, and lipsticks.[3][4]

At ambient temperature, this compound typically presents as a white to light yellow, soft, waxy solid.[2][5][6] It may also be found in the form of white to off-white flakes. The material is characterized by a faint, fatty, or buttery odor.[5]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound compiled from various technical sources.

| Property | Value | References |

| IUPAC Name | hexadecyl 2-hydroxypropanoate | [4][5][7] |

| Molecular Formula | C₁₉H₃₈O₃ | [3][6] |

| Molecular Weight | 314.5 g/mol | [6][7] |

| Physical State | White to light yellow soft, waxy solid or flakes. | [2][3][8] |

| Melting Point | 35 °C to 44 °C | [3][9] |

| Boiling Point | 353 °C to 354 °C (at 760 mm Hg) | [9] |

| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) and ether. | [4][5][7] |

Experimental Protocol: Melting Point Determination

The melting point of a waxy solid like this compound is typically determined using the capillary melting point method, a standard procedure in analytical chemistry.

Objective: To determine the melting range of a solid substance.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube with heating oil)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently crush the waxy solid using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup:

-

Digital Apparatus: Place the loaded capillary tube into the designated sample holder in the melting point apparatus.

-

Thiele Tube: Secure the capillary tube to a calibrated thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the heating oil within the Thiele tube, making sure the oil level is above the top of the sample but below the open end of the capillary tube.

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate (e.g., 10-20 °C per minute) can be used to find an approximate melting range.

-

For a more precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as follows.

Caption: Workflow for Capillary Melting Point Determination.

References

- 1. Cas 35274-05-6,this compound | lookchem [lookchem.com]

- 2. This compound | 35274-05-6 [chemicalbook.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound this compound | 35274-05-6 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 5. This compound for Research|Penetration Enhancer [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C19H38O3 | CID 37098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. inchem.org [inchem.org]

- 9. parchem.com [parchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cetyl Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cetyl lactate (B86563). Cetyl lactate, the ester of cetyl alcohol and lactic acid, is a widely used excipient in pharmaceutical and cosmetic formulations. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control in research and drug development.

Introduction to NMR Spectroscopy of Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In the context of esters like this compound, ¹H and ¹³C NMR provide detailed information about the molecular framework.

-

¹H NMR (Proton NMR) spectroscopy offers insights into the electronic environment of hydrogen atoms. The chemical shift of a proton is influenced by neighboring atoms and functional groups. Protons adjacent to electronegative atoms, such as the oxygen in the ester group, are deshielded and appear at a higher chemical shift (downfield). The integration of a signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) reveals information about adjacent, non-equivalent protons.

-

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon of the ester group is characteristically found at a significant downfield position due to its electronic environment.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Atom Label | Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~4.1 - 4.3 | Quartet (q) | 1H |

| H-3 | ~1.3 - 1.4 | Doublet (d) | 3H |

| H-1' | ~4.0 - 4.2 | Triplet (t) | 2H |

| H-2' | ~1.6 - 1.7 | Quintet (quin) | 2H |

| H-3' to H-15' | ~1.2 - 1.4 | Multiplet (m) | 26H |

| H-16' | ~0.8 - 0.9 | Triplet (t) | 3H |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Atom Label | Chemical Shift (ppm) |

| C-1 (C=O) | ~175 |

| C-2 (CH-OH) | ~68 |

| C-3 (CH₃) | ~21 |

| C-1' (O-CH₂) | ~65 |

| C-2' (CH₂) | ~32 |

| C-3' to C-14' (CH₂) | ~29 - 30 |

| C-15' (CH₂) | ~26 |

| C-16' (CH₃) | ~14 |

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra is essential for accurate structural elucidation and purity assessment. The following is a detailed methodology for acquiring ¹H and ¹³C NMR spectra of long-chain esters like this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is free from particulate matter. If necessary, filter the sample solution through a glass wool plug in a Pasteur pipette.

-

Solvent Selection: A deuterated solvent is used to avoid overwhelming solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar, long-chain esters.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard with a simple spectrum and signals that do not overlap with the analyte should be added.

-

NMR Tube: Use a clean and unscratched 5 mm NMR tube.

3.2. ¹H NMR Acquisition Parameters

-

Pulse Angle: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay. For quantitative measurements, a 90° pulse is used to maximize the signal.

-

Acquisition Time (at): A typical acquisition time of 2-4 seconds is employed.

-

Relaxation Delay (d1): To ensure full relaxation between scans for accurate integration, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.

-

Number of Scans (ns): Usually, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio for a sample of this concentration.

3.3. ¹³C NMR Acquisition Parameters

-

Pulse Program: A standard pulse program with proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. For quantitative analysis, an inverse-gated decoupling pulse program is used to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.

-

Pulse Angle: A 30-45° pulse angle is often used to shorten the experimental time.

-

Relaxation Delay (d1): Due to the longer T₁ relaxation times of carbon nuclei, a longer relaxation delay (e.g., 2-5 seconds) is necessary. For quantitative measurements, this delay may need to be significantly longer (30 seconds or more).

-

Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Visualization of this compound Structure and NMR Correlations

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the key correlations between the atoms and their expected NMR signals.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral characteristics of this compound, including predicted data and a comprehensive experimental protocol for spectral acquisition. The provided information and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important pharmaceutical and cosmetic excipient. The application of these NMR techniques ensures the integrity and purity of formulations containing this compound.

An In-Depth Technical Guide to the Toxicological Data and Safety Assessment of Cetyl Lactate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetyl lactate (B86563), the ester of cetyl alcohol and lactic acid, is a common ingredient in cosmetic and personal care products, valued for its emollient and skin-conditioning properties. This technical guide provides a comprehensive overview of the available toxicological data and safety assessments for Cetyl lactate. The safety of this ingredient is well-established for its intended use in cosmetics, with a long history of safe application. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic products at concentrations of 10% or less. This document synthesizes key findings from acute toxicity, irritation, sensitization, and genotoxicity studies, and outlines the experimental methodologies based on internationally recognized guidelines.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Hexadecyl 2-hydroxypropanoate |

| CAS Number | 35274-05-6 |

| Molecular Formula | C₁₉H₃₈O₃ |

| Molecular Weight | 314.5 g/mol |

| Appearance | White to off-white waxy solid |

| Solubility | Insoluble in water; soluble in oils |

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through various studies, primarily focusing on its potential for acute toxicity, irritation, and sensitization. The available data are summarized in the tables below.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects to occur within a short period after a single dose of a substance.

| Endpoint | Species | Route | Results | Reference |

| LD₅₀ | Rat | Oral | > 10,000 mg/kg (for formulations containing this compound) | [1] |

| LD₅₀ | Rat | Dermal | > 2,000 mg/kg | [1] |

Dermal and Ocular Irritation

Irritation studies evaluate the potential of a substance to cause reversible inflammatory reactions at the site of application.

| Endpoint | Species/Method | Results | Reference |

| Dermal Irritation | Rabbit (in vivo) | Ranged from no to severe irritation | [1] |

| Ocular Irritation | In vitro (Eyetex assay) | Minimal to mild irritation | [1] |

Skin Sensitization

Sensitization studies assess the potential of a substance to induce an allergic response after repeated exposure.

| Test Type | Species | Results | Reference |

| Allergic Contact Sensitization | Guinea Pig | A formulation containing 0.75% this compound was not considered a sensitizer (B1316253). | [1] |

Subchronic and Chronic Toxicity

Currently, there is a lack of publicly available specific subchronic or chronic toxicity studies conducted directly on this compound. The safety assessment for long-term exposure is largely based on the known metabolic pathways of its constituent parts, cetyl alcohol and lactic acid, both of which have well-characterized and favorable safety profiles.

Mutagenicity and Carcinogenicity

Experimental Protocols

The toxicological studies on this compound and related compounds are generally conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

-

Test Principle: This method involves a stepwise procedure where a small number of animals are administered a substance at one of a series of defined dose levels. The response of the animals determines the subsequent dose level for the next group.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance, in this case, a formulation containing this compound, is administered by oral gavage.

-

A starting dose is selected based on available information.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Based on the outcome (survival or death), the dose for the next step is either increased or decreased.

-

The LD₅₀ value is estimated based on the dose levels at which mortality occurs.

-

Acute Dermal Toxicity (Following OECD Guideline 402: Acute Dermal Toxicity)

-

Test Principle: This test provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.

-

Test Animals: Adult rats, rabbits, or guinea pigs are typically used.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area of approximately 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and a non-irritating tape.

-

The exposure period is typically 24 hours.

-

Following exposure, residual test substance is removed.

-

Animals are observed for mortality, clinical signs, and body weight changes for 14 days.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

Dermal Irritation (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion)

-

Test Principle: This test assesses the potential of a substance to produce reversible inflammatory changes in the skin.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin under a gauze patch.

-

The patch is secured with tape and the trunk of the animal is wrapped to hold the patch in place and prevent ingestion.

-

The exposure duration is typically 4 hours.

-

After exposure, the patch is removed and the skin is cleansed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The reactions are scored according to a standardized scale (Draize scoring system).

-

Ocular Irritation (Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay)

-

Test Principle: The HET-CAM test is an in vitro alternative to the traditional Draize rabbit eye test. It utilizes the chorioallantoic membrane of a fertilized hen's egg, which is a complete tissue with a vascular system that responds to injury in a manner similar to the conjunctiva of the eye.

-

Procedure:

-

Fertilized hen's eggs are incubated for 9-10 days.

-

A window is carefully made in the eggshell to expose the CAM.

-

The test substance is applied directly to the CAM.

-

The CAM is observed for 5 minutes for signs of hemorrhage, lysis (vessel disintegration), and coagulation (protein denaturation).

-

The time at which each of these endpoints occurs is recorded and used to calculate an irritation score.

-

Skin Sensitization (Buehler Test - Following OECD Guideline 406)

-

Test Principle: The Buehler test is a non-adjuvant method for assessing the skin sensitization potential of a substance in guinea pigs.

-

Test Animals: Young adult guinea pigs are used.

-

Procedure:

-

Induction Phase: The test substance is applied topically under an occlusive patch to the same site on the animal's flank once a week for three weeks. The concentration used is the highest that causes mild, transient irritation.

-

Challenge Phase: Two weeks after the final induction application, a challenge patch of the test substance (at a non-irritating concentration) is applied to a naive site.

-

Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer if the reaction in the test group is significantly greater than in a naive control group.

-

Visualization of Safety Assessment Workflow

The following diagram illustrates the typical workflow for the safety assessment of a cosmetic ingredient like this compound.

Regulatory Context and Conclusion

The safety of this compound for use in cosmetic products has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. Based on the available scientific data, the CIR concluded that this compound is safe for use in cosmetics and personal care products at concentrations of 10% or less[3].

References

Environmental Fate and Biodegradability of Cetyl Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction